![molecular formula C19H21BrN2O2S B12446193 N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine is a synthetic organic compound characterized by the presence of a bromophenyl group and a piperidinylsulfonyl phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with aniline to form the Schiff base.
Sulfonylation: The Schiff base is then reacted with 4-methylpiperidine and a sulfonyl chloride to introduce the piperidinylsulfonyl group.
Final Condensation: The resulting intermediate is subjected to a final condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (E)-1-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine
- (E)-1-(4-fluorophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine
Uniqueness
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
特性
分子式 |
C19H21BrN2O2S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanimine |
InChI |
InChI=1S/C19H21BrN2O2S/c1-15-10-12-22(13-11-15)25(23,24)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,14-15H,10-13H2,1H3 |
InChIキー |
IJVDQMPVOBFQJU-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


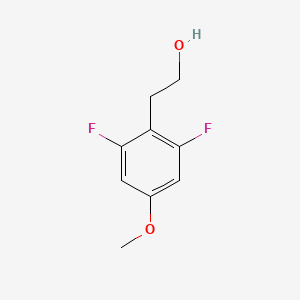

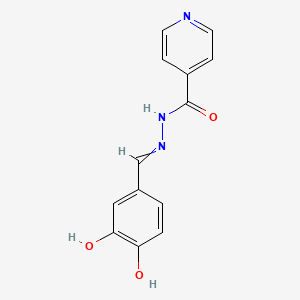
![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
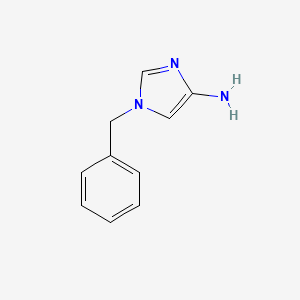
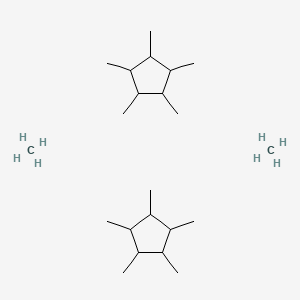
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
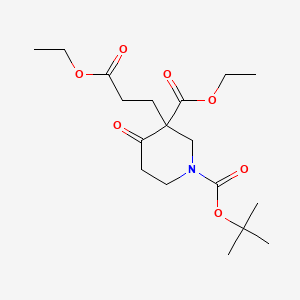
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
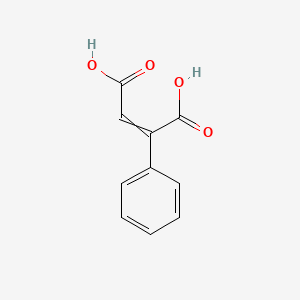

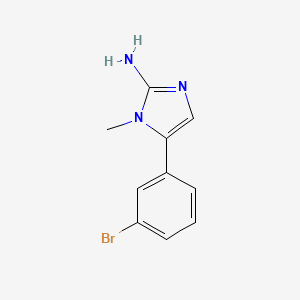
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
